Citalopram Descyano Impurity Oxalate
Description
Properties
CAS No. |
390817-87-5 |
|---|---|
Molecular Formula |
C21H24FNO5 |
Molecular Weight |
389.43 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Regulatory Science and Quality Management Perspectives on Pharmaceutical Impurity Control
Good Manufacturing Practices (GMP) and Quality by Design (QbD) in Impurity Management
Effective impurity management is a cornerstone of Good Manufacturing Practices (GMP). GMP ensures that products are consistently produced and controlled to the quality standards appropriate for their intended use. Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.
Implementation of QbD Principles for Robust Impurity Control Strategies
The principles of QbD are instrumental in developing robust impurity control strategies. By understanding the sources and formation pathways of impurities, manufacturers can design processes that minimize their presence in the final product. gmpinsiders.com
Key aspects of implementing QbD for impurity control include:
Risk Assessment: Identifying potential sources of impurities, such as starting materials, intermediates, reagents, and degradation pathways.
Process Understanding: Gaining a deep understanding of how process parameters affect impurity formation and purging.
Control Strategy: Developing a comprehensive control strategy that may include raw material specifications, in-process controls, and final product testing to ensure that impurities are consistently maintained at or below their qualified levels.
This proactive approach helps to build quality into the product from the outset, rather than relying solely on end-product testing.
Documentation and Audit Trails for Impurity Data Management
Comprehensive documentation and secure audit trails are critical components of GMP and are essential for effective impurity data management. All aspects of impurity testing, from method validation to the analysis of individual batches, must be meticulously documented. gmp-compliance.org
This documentation should include:
Validation reports for analytical methods.
Raw data and calculated results for all impurity testing.
Certificates of Analysis for reference standards.
A clear record of any deviations, investigations, and corrective actions related to impurities.
Electronic data systems used for impurity data management must have robust audit trails that capture all changes to the data, ensuring data integrity and traceability.
Global Regulatory Landscape for Impurity Control in Pharmaceutical Products
The ICH guidelines on impurities (Q3A and Q3B) have been widely adopted by regulatory authorities around the world, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eueuropa.eugmp-compliance.org This harmonization facilitates the global development and registration of new medicines by providing a common set of technical requirements. ich.org
While the core principles are harmonized, regional differences in the interpretation and implementation of these guidelines may still exist. Therefore, it is crucial for pharmaceutical manufacturers to stay abreast of the specific requirements of the regulatory agencies in the regions where they intend to market their products. The global adoption of these guidelines underscores the international consensus on the importance of controlling impurities to ensure the safety and quality of pharmaceutical products. jpionline.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Citalopram (B1669093) Descyano Impurity Oxalate (B1200264) |
Comparison of Regulatory Approaches Across Major Pharmacopeias (e.g., USP, EP)
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) are two of the most influential compendia, providing legally enforceable standards for medicinal products in their respective regions. cymitquimica.com While both aim to ensure drug quality, their approaches to impurity control can differ in specific requirements, such as analytical procedures and acceptance criteria. cymitquimica.com
An examination of the monographs for Citalopram and its S-enantiomer, Escitalopram (B1671245), reveals a detailed framework for impurity control. While the specifically requested "Citalopram Descyano Impurity Oxalate" is not listed as an official impurity in either pharmacopeia, it is available as a reference standard from various suppliers for research and analytical purposes. Its chemical name is 3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine. glppharmastandards.comsynthinkchemicals.com
For a direct comparison of pharmacopeial approaches, we can analyze an impurity that is officially recognized by both the USP and the EP. A pertinent example is Citalopram Impurity C , which is recognized in the European Pharmacopoeia and is equivalent to Citalopram Related Compound C in the United States Pharmacopeia. sigmaaldrich.comsynzeal.com This impurity is chemically known as (3RS)-6-Cyano-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)isobenzofuran-1(3H)-one. synzeal.comsimsonpharma.com
The control of this specific impurity within the monographs for Citalopram Hydrobromide and Escitalopram Oxalate illustrates the nuances between the two major pharmacopeias. The acceptance criteria for impurities are established based on toxicological data and the maximum daily dose of the drug. uspnf.com
Below is a comparative overview of the regulatory approaches for Citalopram and Escitalopram impurities in the USP and EP.
Interactive Data Table: Comparison of USP and EP Approaches for Citalopram Impurity Control
| Feature | United States Pharmacopeia (USP) | European Pharmacopoeia (EP) |
| Monograph | Citalopram Hydrobromide, Escitalopram Oxalate uspnf.comuspnf.com | Citalopram Hydrobromide, Escitalopram Oxalate scribd.comsigmaaldrich.com |
| Impurity Nomenclature | Uses "Related Compound" terminology (e.g., Citalopram Related Compound C). sigmaaldrich.comusp.org | Uses alphabetical letter designation (e.g., Citalopram Impurity C). glppharmastandards.commolcan.com |
| Identification of Impurities | Specifies the use of USP Reference Standards for identification. usp.org | Specifies the use of EP Reference Standards for identification. edqm.eu |
| Specified Impurity Example | Citalopram Related Compound C sigmaaldrich.com | Citalopram Impurity C glppharmastandards.com |
| Limit for Citalopram Related Compound C / Impurity C in Citalopram Hydrobromide | Not more than 0.10% uspbpep.com | Not explicitly listed with a specific limit in the Citalopram Hydrobromide monograph summary, but controlled under the total impurities limit. |
| Limit for Citalopram Related Compound C / Impurity C in Escitalopram Oxalate | Not more than 0.5% cymitquimica.com | Not explicitly listed with a specific limit in the Escitalopram Oxalate monograph summary, but controlled under the total impurities limit. |
| Total Impurities Limit in Citalopram Hydrobromide | Not more than 0.50% uspbpep.com | Not specified in the available search results. |
| Total Impurities Limit in Escitalopram Oxalate | Not specified in the available search results. | Maximum 0.5 per cent scribd.com |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) is the standard method. uspnf.comuspbpep.com | High-Performance Liquid Chromatography (HPLC) is the standard method. scribd.comchromatographyonline.com |
Challenges in Harmonizing Impurity Control Standards
The differences observed in the pharmacopeial monographs for Citalopram and its impurities highlight the broader challenges in achieving global harmonization of pharmaceutical impurity control standards. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed guidelines, such as Q3A for impurities in new drug substances and Q3B for impurities in new drug products, to promote a unified approach. sigmaaldrich.comchromatographyonline.comlgcstandards.com However, the adoption and implementation of these guidelines by different regulatory bodies and pharmacopeias are not always uniform. uspnf.com
Key challenges in harmonizing impurity control standards include:
Differing Analytical Procedures: While HPLC is a common technique, the specific parameters such as column type, mobile phase composition, and gradient elution can vary between pharmacopeias. This can lead to different impurity profiles and require manufacturers to develop and validate multiple analytical methods for the same product to meet different market requirements. uspbpep.com
Varying Acceptance Criteria: As seen with some impurities, the acceptance limits for the same impurity can differ between pharmacopeias. uspbpep.com These discrepancies can arise from different interpretations of toxicological data or risk assessments. For a global pharmaceutical company, the most stringent limit is often adopted for worldwide product release, which may not always be scientifically justified. uspbpep.com
Pace of Adoption of New Standards: The transition from older, less specific tests (like heavy metal tests) to newer, more specific and sensitive methods (like those for elemental impurities outlined in ICH Q3D) does not occur at the same pace across all regions. uspnf.com This staggered implementation creates a complex compliance landscape for manufacturers who must adhere to different standards simultaneously. chromatographyonline.com
Control of Specified vs. Unspecified Impurities: The classification of an impurity as "specified" (individually listed and limited) or "unspecified" (limited by a general criterion) can differ. uspbpep.com A pharmacopeia might decide to control a previously specified impurity under a general limit, which could result in a stricter effective limit than what was initially approved. uspbpep.com
Drug Substance vs. Degradation Products: A significant challenge, particularly for drug products, is distinguishing between process impurities from the drug substance and degradation products that form during the product's shelf life. uspbpep.com Pharmacopoeial monographs may not always align with the principle of controlling only degradation products in the final drug product, as outlined in ICH Q3B. uspbpep.com
Reference Standards: The use of pharmacopeia-specific reference standards (e.g., USP RS vs. EP CRS) is mandatory for compliance. While intended to ensure accuracy, minor differences in the assigned purity or composition of these standards can contribute to variability in test results between laboratories following different compendial methods. synzeal.com
These challenges necessitate that pharmaceutical manufacturers maintain a robust and adaptable quality management system to ensure compliance across multiple jurisdictions.
Future Directions and Emerging Research in Pharmaceutical Impurity Science
Advancements in Hyphenated Analytical Techniques for Comprehensive Impurity Profiling
The accurate identification and quantification of pharmaceutical impurities, especially those present at trace levels, are paramount for ensuring drug safety and efficacy. Hyphenated analytical techniques, which couple separation methods with spectroscopic detection, have become the cornerstone of modern impurity profiling. nih.gov These techniques offer unparalleled sensitivity and specificity, enabling the structural elucidation of unknown impurities without the need for cumbersome isolation.
Recent advancements have focused on enhancing the power of these combined methods. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are continuously being refined. nih.gov For instance, the use of high-resolution mass spectrometry (HRMS) combined with tandem mass spectrometry (MS/MS or MSn) allows for the precise determination of elemental composition and fragmentation pathways of impurities. miami.edunih.gov This has been successfully applied to the analysis of Citalopram (B1669093), where LC-MS/MS methods were developed to identify and characterize multiple unknown impurities in the bulk drug substance. miami.edunih.govnih.gov The ability to generate detailed structural information rapidly is crucial for understanding how impurities are formed and for developing strategies to control them.
Furthermore, the integration of multiple detectors, such as a photodiode array (PDA) detector with a mass spectrometer, provides orthogonal data that strengthens the identification process. scielo.br Forced degradation studies, analyzed by these powerful hyphenated techniques, are essential for identifying potential degradation products that could arise during the shelf life of a drug product. chemical.ai Studies on Citalopram have utilized this approach to characterize products formed under hydrolytic and photolytic stress conditions, revealing novel degradation pathways. chemical.ai
| Hyphenated Technique | Principle | Application in Impurity Profiling | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Combines the separation power of Liquid Chromatography with the mass analysis capabilities of tandem Mass Spectrometry. | Widely used for the identification, characterization, and quantification of process-related impurities and degradation products. miami.edunih.gov | High sensitivity and selectivity; provides molecular weight and structural information. miami.edu |
| GC-MS | Couples Gas Chromatography for separating volatile compounds with Mass Spectrometry for detection and identification. | Ideal for analyzing volatile and semi-volatile impurities, such as residual solvents or specific degradation products. | Excellent for volatile compounds; provides definitive identification through mass spectral libraries. |
| LC-NMR | Integrates Liquid Chromatography with Nuclear Magnetic Resonance spectroscopy for direct structural elucidation of separated compounds. | Used for unambiguous structure confirmation of novel or complex impurities without requiring prior isolation. nih.gov | Provides detailed, definitive structural information, including stereochemistry. |
| HPLC-PDA | High-Performance Liquid Chromatography combined with a Photodiode Array detector. | Used for the separation and quantification of known impurities and for assessing peak purity. scielo.br | Robust quantification; provides UV-Vis spectral data to aid in peak identification and purity assessment. |
Application of Artificial Intelligence and Machine Learning in Impurity Prediction and Process Optimization
Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative technologies in pharmaceutical development, offering powerful tools for predicting and controlling impurities. chemrxiv.orgmit.edu These computational approaches can analyze vast and complex datasets to identify patterns and relationships that are not apparent to human researchers, enabling a more proactive approach to impurity management. openreview.netnih.gov
Beyond prediction, ML algorithms are instrumental in process optimization. By analyzing data from manufacturing runs, ML models can identify the critical process parameters (CPPs) that have the most significant impact on the formation of specific impurities. nih.gov This data-driven approach allows for the optimization of reaction conditions—such as temperature, pressure, and reagent stoichiometry—to maximize yield while minimizing impurity levels. nih.gov While much of the research on ML for Citalopram has focused on predicting patient treatment response, the methodologies are directly applicable to manufacturing, where similar algorithms can be used to predict process outcomes and ensure consistent product quality. nih.govresearchgate.net
| Application Area | AI/ML Capability | Impact on Impurity Control | Example Finding |
|---|---|---|---|
| Impurity Prediction | Analyzes reaction mechanisms to predict potential by-products and degradation pathways. | Enables proactive mitigation by modifying synthetic routes to avoid the formation of critical impurities. mit.edu | AI platforms can predict impurity structures from reagents and solvents with over 90% accuracy. chemrxiv.org |
| Process Optimization | Identifies optimal process parameters by analyzing historical and real-time manufacturing data. | Minimizes impurity formation, increases process robustness, and improves overall yield and efficiency. | ML models can be trained to predict the retention times of impurities under various chromatographic conditions, aiding in method development. pfizer.com |
| Inverse Structure Elucidation | Translates analytical data (e.g., mass spectra) into potential molecular structures for unknown impurities. mit.eduopenreview.net | Accelerates the identification of unknown peaks detected during analysis, reducing investigation time. nih.gov | A closed-loop approach combining AI prediction with inverse structure elucidation can automate impurity identification. nih.gov |
Integration of Green Chemistry Principles in Impurity Mitigation Strategies
Green chemistry offers a foundational shift in how impurities are managed, moving from removal and control to outright prevention. By applying the 12 Principles of Green Chemistry, manufacturers can design synthetic processes that are inherently safer, more efficient, and less prone to generating waste, including impurities. ispe.orggoogle.com This approach aligns with sustainability goals and can lead to more economical and robust manufacturing processes. google.com
The principles of atom economy and waste prevention are central to impurity mitigation. Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product inherently reduces the potential for by-products. ispe.org The use of catalysis, both chemical and biological (biocatalysis), is a key enabler. Catalytic reactions are often more selective than stoichiometric ones, leading to cleaner reaction profiles with fewer impurities. google.com
Solvent selection is another critical area. Many traditional organic solvents are hazardous and contribute significantly to the environmental impact of pharmaceutical manufacturing. google.com Green chemistry promotes the use of safer alternatives like water, ethanol, or supercritical fluids, or even solvent-free reaction conditions. ispe.orggoogle.com This not only reduces environmental impact but can also alter reaction pathways to disfavor the formation of certain impurities. For example, Pfizer's adoption of green chemistry principles has led to significant waste reduction and improved productivity in drug production. ispe.org Applying these principles to the synthesis of Citalopram could prevent the formation of impurities like Citalopram Descyano Impurity Oxalate (B1200264) at their source.
| Principle | Relevance to Impurity Control |
|---|---|
| 1. Prevention | It is better to prevent waste (including impurities) than to treat it after it has been created. ispe.org |
| 2. Atom Economy | Design syntheses to maximize the incorporation of all materials into the final product, minimizing by-products. ispe.org |
| 3. Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity to human health and the environment. |
| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |
| 5. Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances (e.g., solvents); if used, they should be innocuous. google.com |
| 6. Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure to reduce energy costs and potential side reactions. |
| 7. Use of Renewable Feedstocks | Use renewable raw materials or feedstocks whenever technically and economically practicable. google.com |
| 8. Reduce Derivatives | Avoid unnecessary derivatization (use of blocking groups, protection/deprotection) to reduce steps and waste. |
| 9. Catalysis | Use catalytic reagents (which are superior to stoichiometric reagents) to increase selectivity and reduce waste. google.com |
| 10. Design for Degradation | Design chemical products so they break down into innocuous degradation products at the end of their function. |
| 11. Real-time Analysis for Pollution Prevention | Develop analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |
| 12. Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for accidents. |
Development of Novel Purification Technologies for Complex Impurity Mixtures
While the ideal scenario is to prevent impurity formation, effective purification technologies remain essential for ensuring the final drug substance meets stringent purity requirements. Traditional methods like distillation and recrystallization can be challenging, especially for removing structurally similar impurities. google.com Research is therefore focused on developing more selective and efficient purification technologies.
Advanced crystallization techniques are a major area of innovation. Methods like co-crystallization, spherical crystallization, and the use of specialized crystallizing agents can improve the purification process by altering the solid-state properties of the active pharmaceutical ingredient (API) and its impurities. Controlling process parameters such as supersaturation, mixing intensity, and seeding strategy is crucial for controlling crystal shape and size, which in turn influences purity.
Beyond crystallization, novel adsorption-based methods are showing promise. One such technique involves adsorbing the crude API onto a solid support, such as celite or clay, and then using selective solvents to wash away impurities while the desired compound remains bound to the support. researchgate.net The purified API is then desorbed using a different polar solvent. researchgate.net This method avoids the need for repeated crystallizations and can be highly effective at removing impurities that are difficult to separate otherwise. researchgate.net Such innovative purification processes are vital for producing high-purity Citalopram, free from challenging impurities like the desmethyl derivative and others formed during the synthesis. google.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the key analytical methods for identifying and quantifying Citalopram Descyano Impurity Oxalate in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for impurity profiling. Critical parameters include:
- Column : Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile Phase : Gradient elution with acetonitrile and ammonium trifluoroacetate buffer (pH 3.0) .
- Validation : Follow ICH Q2(R1) guidelines for specificity, linearity (range: 0.1–1.5 µg/mL), and precision (RSD < 2%) .
Q. How is this compound synthesized and characterized during drug development?
- Methodological Answer :
- Synthesis : Start with the parent compound (citalopram) and induce controlled degradation under acidic conditions (oxalic acid, 60°C, 24 hours). Monitor reaction progress via thin-layer chromatography (TLC) .
- Characterization : Use LC-MS/MS for structural confirmation (e.g., m/z 325.2 [M+H]+) and nuclear magnetic resonance (NMR) to resolve stereochemical ambiguities .
Q. What regulatory guidelines govern the control of this compound in drug products?
- Methodological Answer :
- ICH Q3A/B : Thresholds for reporting (0.05%), identification (0.10%), and qualification (0.15%) of impurities .
- USP <476> : Requires forced degradation studies (acid/base hydrolysis, oxidation) to validate stability-indicating methods .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity quantification data between HPLC and LC-MS/MS methods?
- Methodological Answer :
- Root Cause Analysis : Check for ion suppression in LC-MS/MS (e.g., matrix effects from excipients) or column adsorption in HPLC.
- Mitigation : Use deuterated internal standards (e.g., d4-citalopram) for LC-MS/MS and optimize mobile phase additives (0.1% formic acid) .
- Cross-Validation : Perform statistical concordance testing (Bland-Altman plots) to assess inter-method variability .
Q. What experimental designs are optimal for studying the genotoxic potential of this compound?
- Methodological Answer :
- Ames Test : Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 mix) at impurity concentrations up to 500 µg/plate .
- Comet Assay : Treat human hepatoma (HepG2) cells for 24 hours and measure DNA strand breaks via electrophoresis .
- Dose Selection : Base on ICH M7 recommendations (1–1000 µM) to cover pharmacologically relevant and exaggerated exposures .
Q. How does the oxalate counterion influence the stability and solubility profile of Citalopram Descyano Impurity?
- Methodological Answer :
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) and compare degradation rates between oxalate and free-base forms .
- Solubility : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF). Oxalate salts typically exhibit 2–3x higher solubility in aqueous buffers (pH 6.8) .
Q. What mechanistic insights link this compound to off-target effects in non-small cell lung cancer (NSCLC) cells?
- Methodological Answer :
- In Vitro Models : Treat A549 cells with impurity (IC50: 20–50 µM) and assess apoptosis via Annexin V/PI staining .
- Pathway Analysis : Use RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK suppression or ROS-mediated cytotoxicity) .
Data Contradiction and Resolution
Q. How should researchers address conflicting reports on the pharmacokinetic behavior of this compound in hepatic impairment models?
- Methodological Answer :
- Study Design : Compare impurity exposure in healthy vs. hepatocyte-impaired rats (CCl4-induced fibrosis).
- Analytical Confounders : Ensure plasma extraction methods avoid oxalate precipitation (use EDTA-free tubes) .
- Statistical Modeling : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
